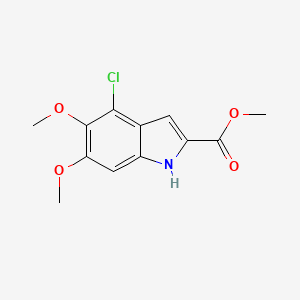

methyl 4-chloro-5,6-dimethoxy-1H-indole-2-carboxylate

Description

Methyl 4-chloro-5,6-dimethoxy-1H-indole-2-carboxylate is a synthetic indole derivative. Indole derivatives are significant in both natural products and synthetic compounds due to their diverse biological activities and applications in various fields such as medicine, chemistry, and biology .

Properties

Molecular Formula |

C12H12ClNO4 |

|---|---|

Molecular Weight |

269.68 g/mol |

IUPAC Name |

methyl 4-chloro-5,6-dimethoxy-1H-indole-2-carboxylate |

InChI |

InChI=1S/C12H12ClNO4/c1-16-9-5-7-6(10(13)11(9)17-2)4-8(14-7)12(15)18-3/h4-5,14H,1-3H3 |

InChI Key |

PZGYWDYDRMQRJA-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C(=C2C=C(NC2=C1)C(=O)OC)Cl)OC |

Origin of Product |

United States |

Preparation Methods

The synthesis of methyl 4-chloro-5,6-dimethoxy-1H-indole-2-carboxylate typically involves the esterification of indole-2-carboxylic acid derivatives. One common method includes the reaction of 4-chloro-5,6-dimethoxyindole with methanol in the presence of a strong acid catalyst . Industrial production methods often utilize microwave-assisted synthesis or palladium-catalyzed intramolecular oxidation to enhance yield and efficiency .

Chemical Reactions Analysis

Methyl 4-chloro-5,6-dimethoxy-1H-indole-2-carboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.

Major Products: The major products formed from these reactions include substituted indoles, quinones, and amines.

Scientific Research Applications

Methyl 4-chloro-5,6-dimethoxy-1H-indole-2-carboxylate has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex indole derivatives.

Biology: The compound is studied for its potential antiviral, anticancer, and antimicrobial properties.

Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of methyl 4-chloro-5,6-dimethoxy-1H-indole-2-carboxylate involves its interaction with specific molecular targets and pathways. The indole ring structure allows it to bind with high affinity to multiple receptors, influencing various biological processes. For example, it can inhibit enzymes involved in cell proliferation, leading to its potential anticancer effects .

Comparison with Similar Compounds

Methyl 4-chloro-5,6-dimethoxy-1H-indole-2-carboxylate can be compared with other similar compounds such as:

Methyl indole-5-carboxylate: Another indole derivative used in the synthesis of inhibitors and other biologically active compounds.

Methyl 5-chloro-1H-indole-2-carboxylate: Similar in structure but with different substituents, leading to variations in biological activity and applications.

Methyl 4,6-dimethoxy-2-indolecarboxylate: Shares the dimethoxy substitution but differs in the position of the chloro group, affecting its chemical reactivity and biological properties.

This compound stands out due to its unique combination of substituents, which confer specific chemical and biological properties, making it a valuable compound for research and industrial applications.

Biological Activity

Methyl 4-chloro-5,6-dimethoxy-1H-indole-2-carboxylate is a compound belonging to the indole family, which is known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula : C12H12ClN1O4

- Molecular Weight : 273.68 g/mol

The presence of methoxy groups at positions 5 and 6 enhances its reactivity and biological activity by facilitating interactions with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The methoxy groups are believed to enhance binding affinity and selectivity towards these targets, leading to various cellular responses.

Key Mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, impacting processes such as cell proliferation and apoptosis.

- Receptor Modulation : It can modulate the activity of receptors associated with cancer and inflammatory pathways.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

- Anticancer Activity :

- Anti-inflammatory Effects :

- Antimicrobial Properties :

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Anticancer | IC50 values ranging from 7.2 µM to 31.3 µM | |

| Anti-inflammatory | Inhibition of cytokine production | |

| Antimicrobial | Activity against selected bacterial strains |

Case Study: Anticancer Efficacy

A study conducted on this compound showed promising results in vitro against MDA-MB-231 breast cancer cells. The compound was tested for its cytotoxic effects using an MTT assay, revealing an IC50 value of approximately 15 µM. This suggests a moderate level of potency compared to standard chemotherapeutic agents .

Case Study: Anti-inflammatory Mechanism

In another investigation focusing on the anti-inflammatory properties of indole derivatives, it was found that compounds structurally similar to this compound significantly reduced levels of TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages. This indicates a potential application in treating chronic inflammatory conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.